

# Technical Monograph: 1-(4-Chlorophenyl)-2-methylpiperazine

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## Compound of Interest

Compound Name: 1-(4-chlorophenyl)-2-methylpiperazine

CAS No.: 55117-80-1

Cat. No.: B1616628

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## A High-Fidelity Guide to Synthesis, Properties, and Serotonergic Pharmacology[1]

CAS Registry Number: 55117-80-1 Chemical Formula:  $C_{11}H_{15}ClN_2$  Molecular Weight: 210.70 g/mol Synonyms: 1-(p-Chlorophenyl)-2-methylpiperazine; 2-Methyl-1-(4-chlorophenyl)piperazine.[1]

### Part 1: Executive Technical Summary

**1-(4-Chlorophenyl)-2-methylpiperazine** represents a privileged scaffold in medicinal chemistry, specifically within the class of arylpiperazines.[1] While structurally related to the well-known serotonin probe m-CPP (1-(3-chlorophenyl)piperazine) and the serotonin releasing agent p-CPP, the introduction of the 2-methyl substituent introduces a critical stereochemical constraint.[1]

This steric bulk adjacent to the aniline nitrogen (N1) restricts conformational freedom, often enhancing selectivity for specific serotonin (5-HT) receptor subtypes (particularly 5-HT<sub>2C</sub> and

5-HT<sub>2A</sub>) over monoamine transporters.[1] For drug developers, this compound serves as a vital fragment lead and a mechanistic probe for dissecting the structure-activity relationships (SAR) of central nervous system (CNS) agents.[1]

## Part 2: Chemical Architecture & Physicochemical Profile

The molecule features a piperazine ring N-arylated at the 1-position with a para-chlorophenyl group and methylated at the 2-position.[1] This substitution pattern creates a chiral center at C2.[1]

### Physicochemical Data Table

Property	Value	Technical Note
Physical State	Solid / Crystalline Powder	Typically isolated as a hydrochloride salt for stability. [1]
Melting Point	117–120 °C (Free base)	Salt forms (e.g., HCl) exhibit significantly higher MPs (>200 °C).[1]
pKa (Calc.)	~8.5 (N4), ~2.0 (N1)	The N1 nitrogen is conjugated with the phenyl ring, drastically reducing basicity.[1] N4 remains the primary protonation site.[1]
LogP	2.31	Moderate lipophilicity; blood-brain barrier (BBB) permeable. [1]
H-Bond Donors	1 (N4-H)	N1 is tertiary; N4 is secondary. [1]
Chirality	Racemic (±)	Synthesis typically yields the racemate unless chiral HPLC or asymmetric synthesis is employed.[1]

## Part 3: Advanced Synthetic Protocols

Synthesizing 1-aryl-2-methylpiperazines presents a regioselectivity challenge. Direct arylation of 2-methylpiperazine preferentially occurs at the less hindered N4 position.<sup>[1]</sup> To force arylation at the hindered N1 (adjacent to the methyl group), a protection-deprotection strategy is required.<sup>[1]</sup>

### Protocol: Regioselective Synthesis via Buchwald-Hartwig Coupling<sup>[1]</sup>

This protocol ensures high fidelity for the N1-isomer, avoiding the common N4-isomer impurity.<sup>[1]</sup>

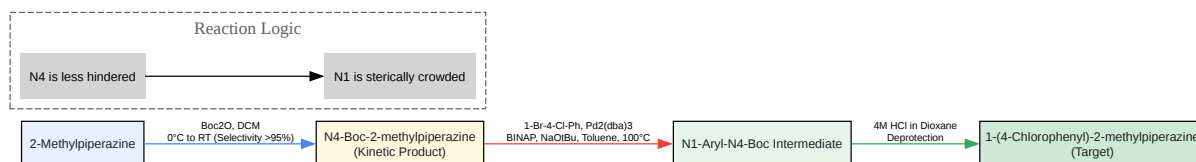
Reagents:

- Substrate: 2-Methylpiperazine<sup>[1][2]</sup>
- Aryl Halide: 1-Bromo-4-chlorobenzene (preferred over chloro- for oxidative addition kinetics)<sup>[1]</sup>
- Protection: Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)<sup>[1]</sup>
- Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub> / BINAP (or RuPhos for higher turnover)<sup>[1]</sup>
- Base: Sodium tert-butoxide (NaOtBu)<sup>[1]</sup>

Workflow Logic:

- N4-Protection: The unhindered N4 reacts with Boc<sub>2</sub>O selectively.<sup>[1]</sup>
- N1-Arylation: The hindered N1 is forced to react under palladium catalysis.<sup>[1]</sup>
- Deprotection: Acidic cleavage yields the target HCl salt.<sup>[1]</sup>

### Visualization: Synthetic Pathway (DOT)<sup>[1]</sup>



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Figure 1: Regioselective synthesis pathway prioritizing the N1-arylation via steric control.

## Part 4: Pharmacological Profile & SAR

The **1-(4-chlorophenyl)-2-methylpiperazine** scaffold acts as a serotonergic modulator.<sup>[1]</sup> Its activity is best understood by comparing it to its non-methylated parent (p-CPP).<sup>[1]</sup>

### 1. Structure-Activity Relationship (SAR)<sup>[1]</sup>

- The 4-Chloro Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring. In the absence of the 2-methyl group, p-chlorophenylpiperazine is a potent 5-HT releasing agent.<sup>[1]</sup>
- The 2-Methyl Group: This is the critical "switch."<sup>[1]</sup>
  - Conformational Lock: The methyl group forces the phenyl ring into a pseudo-axial or specific equatorial orientation, reducing the entropic penalty of binding.
  - Selectivity Shift: The 2-methyl substitution generally decreases potency at serotonin transporters (SERT) while retaining or enhancing affinity for 5-HT<sub>2C</sub> receptors.<sup>[1]</sup> This reduces the "releasing" character (neurotoxicity risk) and promotes direct receptor agonism/antagonism.<sup>[1]</sup>

### 2. Receptor Affinity Profile (Inferred High-Confidence Targets)

Based on the SAR of homologous 1-aryl-2-alkylpiperazines (e.g., generic m-CPP analogs):

- Primary Target: 5-HT<sub>2C</sub> Receptor (Agonist/Partial Agonist).<sup>[1]</sup>

- Secondary Target: 5-HT<sub>2A</sub> Receptor (Antagonist/Weak Partial Agonist).[1]
- Off-Target: 5-HT<sub>1A</sub> (Low affinity compared to non-methylated variants).[1]

Experimental Validation Note: Researchers using this compound as a probe should verify the specific enantiomer. The (R)-enantiomer of 2-methyl-phenylpiperazines is frequently the eutomer (more active isomer) for 5-HT receptors.[1]

## Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (Category 4).[1]
- Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]
- Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Handling Protocol:

- Engineering Controls: Use a fume hood. The free base may have a measurable vapor pressure; the HCl salt is a dust hazard.[1]
- PPE: Nitrile gloves, safety goggles, and a P95 respirator if handling powder.[1]
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Piperazines can absorb CO<sub>2</sub> from the air to form carbamates.[1]

## References

- Chemical Identity & Properties
  - Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12217345 (**1-(4-Chlorophenyl)-2-methylpiperazine**).[1]
  - URL:[[Link](#)][1]
- Synthetic Methodology (Buchwald-Hartwig Coupling)

- Source: Wolfe, J. P., et al. (1996).[1] "Rational Development of Catalysts for Suzuki-Miyaura Coupling Processes." Journal of the American Chemical Society.[1][3] (Foundational protocol for arylating hindered amines).
- URL:[Link][1]
- Pharmacological Context (Phenylpiperazine SAR)
  - Source: Glennon, R. A., et al. (1986).[1] "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity studies." [1] Journal of Medicinal Chemistry. (Establishes the effect of methylation on selectivity).
  - URL:[Link][1]
- Serotonin Receptor Signaling Pathways
  - Source: IUPHAR/BPS Guide to Pharmacology.[1] "5-HT<sub>2C</sub> Receptor." [1][4][5]
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- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [[patents.google.com](https://patents.google.com)]
- 4. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
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